molecular formula C26H24N2O5 B2375924 methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate CAS No. 438481-62-0

methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate

Cat. No. B2375924
M. Wt: 444.487
InChI Key: HNLZGFWJFPYCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate” is a chemical compound with the molecular weight of 450.4 g/mol . It is related to Alrestatin, a compound that has been developed as an aldose reductase inhibitor for the treatment of secondary complications in diabetes .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, compounds were synthesized from 1,8-naphthalimide bearing benzoic acid chloride and amino pyridine in a single step reaction with fair yield .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has been reported that the crystal structure of a similar compound, methyl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate, is monoclinic, with a space group of P21/n . The unit cell parameters are a = 8.0909(6) Å, b = 24.4463(18) Å, c = 12.6980(10) Å, β = 96.6020(10)° .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate and similar compounds have been explored for their antiproliferative activity against human cancer cells. For example, a related compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), demonstrated promising antiproliferative activity. This compound inhibited tubulin polymerization, leading to cell cycle arrest in cancer cells, indicating its potential as a cancer treatment agent (Minegishi et al., 2015).

Synthesis of Benzofuro and Naphthofuro Isoquinolines

The compound has been utilized in synthetic chemistry, particularly in the synthesis of benzofuro[3,2-c]isoquinoline derivatives. This synthesis involves condensation reactions and intramolecular cyclization, showcasing the compound's utility in creating complex heterocyclic structures with potential pharmaceutical applications (Kalugin & Shestopalov, 2011).

Development of Tubulin Inhibitors

Research has shown that derivatives of methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate can act as tubulin inhibitors. This is significant in the development of anticancer therapies, as tubulin inhibitors disrupt microtubule formation in cancer cells, inhibiting their growth and proliferation (Minegishi et al., 2015).

Application in Heterocyclic Chemistry

The compound is instrumental in heterocyclic chemistry for generating diverse heterocyclic scaffolds. This versatility is crucial in the design and synthesis of new pharmaceuticals, particularly in the development of novel anticancer and antimicrobial agents (Mola et al., 2019).

Photophysical Properties and Emission Tuning

Its derivatives have been studied for their photophysical properties, particularly in the context of aggregation-enhanced emission. This research is relevant in the fields of material science and nanotechnology, where these properties can be exploited in the development of new optical materials and sensors (Srivastava et al., 2016).

properties

IUPAC Name

methyl 2-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-33-26(32)18-11-4-5-14-21(18)27-22(29)15-3-2-6-16-28-24(30)19-12-7-9-17-10-8-13-20(23(17)19)25(28)31/h4-5,7-14H,2-3,6,15-16H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLZGFWJFPYCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate

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